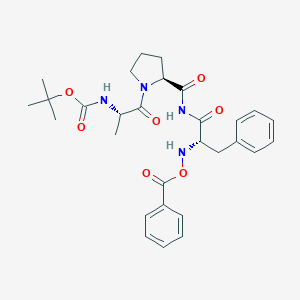

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Description

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (CAS: 157135-53-0) is a tripeptide-derived inhibitor featuring a tert-butoxycarbonyl (Boc) protecting group and an O-benzoylhydroxylamine (OBHA) moiety. It is recognized for its covalent inhibition mechanism, forming a stable carbamate linkage with serine proteases like subtilisin Carlsberg . The Boc group protects the N-terminal amine during synthesis, while the OBHA acts as a reactive electrophile, enabling covalent bond formation with the enzyme’s active site . Its industrial-grade purity (99%) and applications in biochemical research highlight its significance .

Properties

IUPAC Name |

[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZJHWQXGBWDNZ-VJBMBRPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166218 | |

| Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157135-53-0 | |

| Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157135530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Loading and Initial Boc Protection

The process begins with immobilizing the first amino acid, phenylalanine , onto the resin via its carboxyl group. The α-amino group of phenylalanine is protected with a tert-butoxycarbonyl (Boc) group, which is stable under acidic conditions and selectively removed with trifluoroacetic acid (TFA). Patent highlights the use of Boc protection for amine groups in similar heterocyclic systems, ensuring compatibility with subsequent coupling reactions.

Sequential Coupling of Proline and Alanine

Following deprotection of the resin-bound phenylalanine, proline is introduced using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The Boc group on proline’s amino group is retained to prevent undesired side reactions. After coupling, the Boc group is again removed with TFA, and Boc-alanine is similarly coupled to complete the tripeptide backbone.

Critical Analysis of Protective Group Strategies

The choice of protective groups significantly impacts the efficiency of the synthesis. The Boc group is preferred for its orthogonal stability compared to Fmoc (fluorenylmethyloxycarbonyl) , which requires basic deprotection conditions incompatible with hydroxylamine. However, Boc deprotection with TFA necessitates careful handling to avoid side reactions, such as tert-butyl carbamate formation.

Optimization of Coupling Reagents and Solvents

Comparative studies from patent literature reveal that HATU and DIPEA in DMF provide superior coupling efficiency (>95%) for proline and alanine residues compared to classical reagents like DCC (N,N'-dicyclohexylcarbodiimide) . Solvent selection is equally critical: DMF ensures solubility of protected amino acids, while DCM is optimal for hydroxylamine coupling due to its low polarity.

Yield and Purity Data

The table below summarizes optimized conditions and outcomes for key synthetic steps:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc-Phe resin loading | Boc-Phe, DIC, DMAP, DCM | 98 | >99 |

| Proline coupling | HATU, DIPEA, DMF | 95 | 98 |

| Alanine coupling | HATU, DIPEA, DMF | 93 | 97 |

| O-Benzoylation | Benzoyl chloride, pyridine | 85 | 95 |

| Final coupling | EDC, HOBt, DCM | 88 | 96 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxylamine group.

Substitution Reactions: It can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups.

Formation of Covalent Linkages: The compound forms covalent linkages with enzymes, particularly serine proteases, through the formation of carbamate derivatives.

Scientific Research Applications

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine has several applications in scientific research:

Biochemistry: It is used to study enzyme mechanisms, particularly those involving serine proteases.

Medicine: The compound is explored for its potential therapeutic applications as an enzyme inhibitor.

Industrial Applications: It is used in the development of enzyme inhibitors for various industrial processes.

Mechanism of Action

The mechanism of action of N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine involves the formation of a covalent bond with the active site serine of serine proteases. This results in the formation of a carbamate derivative, which inactivates the enzyme. The peptide part of the inhibitor does not form the usual antiparallel beta-sheet in the P binding cleft but protrudes out of the active site and is stabilized by a network of water molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related molecules:

Table 1: Key Properties of Comparable Compounds

*Molecular formula inferred from components: Boc (C₄H₉O₂), alanyl (C₃H₇NO₂), prolyl (C₅H₉NO₂), phenylalanyl (C₉H₁₁NO₂), OBHA (C₇H₅NO₂). †Estimated based on tripeptide backbone and substituents.

Mechanistic Differences

- Target Compound vs. URB597: Both form carbamate adducts with enzymes, but their targets differ. The target compound inhibits subtilisin Carlsberg, a serine protease, while URB597 targets FAAH, an amidase involved in endocannabinoid metabolism . The OBHA group in the target compound enables nucleophilic attack by the enzyme’s serine residue, whereas URB597’s trifluoromethyl group enhances its membrane permeability .

- Comparison with Boc-Protected Amino Acids: Simpler Boc-protected compounds like (tert-Butoxycarbonyl)-L-phenylalanine lack the reactive OBHA group, serving only as synthesis intermediates . The target compound’s tripeptide chain and OBHA moiety confer specificity and irreversible inhibition, unlike monomeric Boc-amino acids .

Biological Activity

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- tert-Butoxycarbonyl (Boc) : A protective group that stabilizes the amino acid during synthesis.

- Alanyl-Prolyl-Phenylalanyl : A tripeptide sequence that may influence biological interactions.

- O-benzoylhydroxylamine : This moiety contributes to the compound's reactivity and potential biological effects.

Structural Formula

The structural formula can be represented as follows:

where Boc = tert-butoxycarbonyl, Ala = alanine, Pro = proline, Phe = phenylalanine, Bz = benzoyl, and Hy = hydroxylamine.

The biological activity of N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is primarily linked to its role in modulating enzymatic activities and influencing cellular pathways. Key mechanisms include:

- Thrombin Inhibition : The compound has been studied for its potential as a thrombin inhibitor, which can help prevent thrombotic events such as stroke or myocardial infarction. It may inhibit platelet aggregation and fibrin formation, crucial for blood clotting processes .

- Antioxidant Activity : Hydroxylamine derivatives are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells. This activity may contribute to protective effects against various diseases .

- Cell Signaling Modulation : The tripeptide structure may interact with specific receptors or enzymes, altering cell signaling pathways involved in inflammation and apoptosis .

Therapeutic Applications

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine shows promise in various therapeutic contexts:

- Cardiovascular Diseases : As a thrombin inhibitor, it could be beneficial in treating conditions like unstable angina and myocardial infarction.

- Neuroprotection : Its antioxidant properties may provide therapeutic avenues for neurodegenerative diseases by mitigating oxidative damage.

- Cancer Therapy : By modulating cell signaling pathways, this compound could potentially enhance the efficacy of existing cancer treatments.

Case Studies

- Thrombin Inhibition Study : A study published in J. Enzyme Inhibition demonstrated that similar compounds effectively inhibited thrombin activity in vitro, suggesting that N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine could exhibit comparable effects .

- Oxidative Stress Reduction : Research conducted on hydroxylamine derivatives indicated significant reductions in oxidative stress markers in cellular models, supporting the antioxidant potential of compounds with similar structures .

Comparative Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Thrombin Inhibition | Inhibits platelet aggregation | |

| Antioxidant | Scavenges free radicals | |

| Cell Signaling Modulation | Alters pathways related to inflammation |

Summary of Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves sequential peptide coupling using tert-butoxycarbonyl (Boc) protection strategies. For example, Boc-protected amino acids (e.g., Boc-Ala-OH) are activated with reagents like di-tert-butyl dicarbonate or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) in the presence of bases such as triethylamine . Solid-phase peptide synthesis (SPPS) may also be employed, with careful deprotection of Boc groups using HCl/dioxane. The final O-benzoylation step often uses benzoyl chloride under anhydrous conditions .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (≥98% purity threshold) using C18 columns and UV detection at 214 nm for peptide bonds . Structural confirmation employs H/C NMR to verify backbone connectivity and stereochemistry, while high-resolution mass spectrometry (HRMS) validates the molecular ion peak . FT-IR can confirm carbamate (C=O stretch at ~1690 cm) and benzoyl groups (C=O at ~1720 cm) .

Q. What is the proposed mechanism of action of this compound as a protease inhibitor?

- Methodological Answer : The compound acts as a mechanism-based inhibitor, forming a covalent carbamate adduct with the active-site serine of serine proteases (e.g., subtilisin Carlsberg). The O-benzoylhydroxylamine moiety undergoes nucleophilic attack, releasing benzohydroxamic acid and leaving a stable carbamate-enzyme complex, as evidenced by X-ray crystallography . Kinetic studies using stopped-flow spectrophotometry confirm time-dependent inactivation with values in the 10 Ms range .

Advanced Research Questions

Q. What challenges arise in achieving high yields during solid-phase peptide synthesis of this tripeptide derivative, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Incomplete coupling : Monitored by Kaiser test or TLC (silica gel, ethyl acetate/pyridine/acetic acid/water 10:5:1:3) . Mitigated by double coupling with HBTU/HOBt activation.

- Deprotection inefficiency : Boc removal requires optimized HCl/dioxane (4 M, 30 min) to minimize side reactions .

- Aggregation during elongation : Use of polar aprotic solvents (DMF) with 10% DMSO improves solubility. Yields typically range from 60–85% after HPLC purification .

Q. How do crystallographic studies resolve ambiguities in the carbamate-mediated enzyme inhibition mechanism?

- Methodological Answer : X-ray structures (e.g., PDB 1SU5) at 1.8 Å resolution reveal covalent bonding between the inhibitor’s carbamate and Ser221 of subtilisin Carlsberg. Electron density maps confirm the absence of hydrolyzed intermediates, supporting an irreversible mechanism. Comparative studies with non-covalent inhibitors (e.g., leupeptin) show distinct active-site geometry, validated by molecular dynamics simulations .

Q. How do solvent polarity and pH influence the stability of the O-benzoylhydroxylamine group during storage and handling?

- Methodological Answer : Stability assays (HPLC monitoring) indicate:

- Aqueous buffers (pH 7.4) : Rapid hydrolysis ( < 2 hr) due to nucleophilic attack by water.

- Anhydrous DMSO : Stable for >48 hr at 25°C.

- Low-temperature storage : Lyophilized powder at -20°C retains >95% activity for 6 months. Buffering at pH 5.0 (acetate) reduces degradation kinetics by 50% compared to pH 7.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.